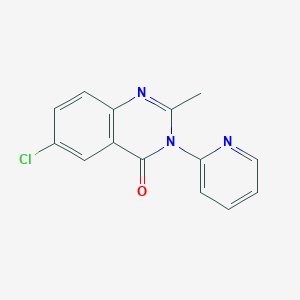

6-Chloro-2-methyl-3-(pyridin-2-yl)quinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

80982-88-3 |

|---|---|

Molecular Formula |

C14H10ClN3O |

Molecular Weight |

271.70 g/mol |

IUPAC Name |

6-chloro-2-methyl-3-pyridin-2-ylquinazolin-4-one |

InChI |

InChI=1S/C14H10ClN3O/c1-9-17-12-6-5-10(15)8-11(12)14(19)18(9)13-4-2-3-7-16-13/h2-8H,1H3 |

InChI Key |

FCPYOUQHVCYEHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)Cl)C(=O)N1C3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Optimization

-

Arenediazonium salt precursor : 6-Chloroaniline is diazotized using NaNO₂ and HCl at 0–5°C to generate the corresponding diazonium salt.

-

Nitrile component : Acetonitrile (CH₃CN) serves as the methyl source at position 2.

-

Bifunctional aniline : 2-Aminopyridine introduces the pyridin-2-yl group at position 3.

The reaction proceeds via N-arylnitrilium intermediate formation, followed by nucleophilic addition and cyclization. Oxidation of the dihydroquinazoline intermediate to the aromatized quinazolin-4(3H)-one is achieved using H₂O₂ or MnO₂. Key advantages include:

-

Metal-free conditions : Avoids transition-metal catalysts.

-

Functional group tolerance : Compatible with electron-withdrawing (e.g., Cl) and donating groups.

Cyclocondensation of Anthranilic Acid Derivatives with Pyridin-2-yl Ureas

Source outlines a two-step protocol for synthesizing 3-pyridylquinazolin-2,4-diones, adaptable to the target compound by modifying the anthranilic acid precursor.

Stepwise Synthesis

-

Preparation of 6-chloro-2-methylanthranilic acid :

-

Directed chlorination of 2-methylanthranilic acid using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) selectively introduces chlorine at position 6.

-

-

Urea formation : Reacting 6-chloro-2-methylanthranilic acid with pyridin-2-yl isocyanate in dry THF forms the corresponding urea derivative.

-

Cyclization : Treatment with t-BuONa in DMF at 80°C induces cyclization to yield the quinazolinone (Table 1).

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Urea formation | Pyridin-2-yl isocyanate, THF, rt, 12 h | 85 | |

| Cyclization | t-BuONa, DMF, 80°C, 6 h | 67 |

This method benefits from high regioselectivity and scalability, with yields comparable to analogous systems (56–73%).

For late-stage introduction of the methyl group, alkylation of preformed 6-chloro-3-(pyridin-2-yl)quinazolin-4(3H)-one is feasible. Source describes chloromethylation at position 2 using chloroacetonitrile, followed by reduction.

Chloromethylation and Reduction

-

Chloromethylation :

-

Reduction :

H₂O₂-Mediated Oxidative Cyclization

Source reports a radical-based approach using H₂O₂ and DMSO to convert 2-aminobenzamides to quinazolin-4(3H)-ones. Adapting this method:

Protocol for Methyl-Substituted Derivatives

-

Substrate preparation : 6-Chloro-2-methyl-2-aminobenzamide is synthesized via amidation of 6-chloro-2-methylanthranilic acid.

-

Cyclization : React with DMSO (2 equiv) and H₂O₂ (30%, 4 equiv) at 130°C for 20 h.

-

Pyridin-2-yl introduction : Post-cyclization Suzuki coupling or nucleophilic substitution introduces the pyridyl group, though direct incorporation remains challenging.

| Parameter | Condition | Yield (%) |

|---|---|---|

| Temperature | 130°C | 65 |

| H₂O₂ equiv | 4 | 65 |

| DMSO equiv | 2 | 65 |

Comparative Analysis of Synthetic Routes

The table below evaluates key methods for synthesizing 6-chloro-2-methyl-3-(pyridin-2-yl)quinazolin-4(3H)-one:

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-3-(pyridin-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced quinazolinone analogs.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can produce a variety of functionalized quinazolinone derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 6-Chloro-2-methyl-3-(pyridin-2-yl)quinazolin-4(3H)-one. For instance, derivatives of quinazolinones have been synthesized and tested for their antibacterial properties against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Some compounds demonstrated significant activity with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml, indicating their potential as future antituberculosis agents .

Anticancer Properties

The compound has also been investigated for its anticancer properties. A series of quinazoline derivatives, including this compound, were evaluated for their cytotoxic effects against various cancer cell lines. Notably, some derivatives exhibited potent antiproliferative activities against colorectal cancer cell lines (HCT-116 and LoVo), with structure-activity relationship (SAR) analyses suggesting that specific substitutions enhance biological activity .

COX-2 Inhibition

Inhibition of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression, has been another area of focus. Compounds derived from quinazolinones have been shown to inhibit COX-2 effectively, suggesting that this compound could be a candidate for developing anti-inflammatory and anticancer drugs .

Synthesis of Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The synthetic pathways often utilize readily available starting materials and are characterized by their efficiency and yield.

| Synthesis Step | Description |

|---|---|

| Step 1 | Formation of the quinazoline core through cyclization reactions involving appropriate amines and carbonyl compounds. |

| Step 2 | Introduction of the chloro and methyl groups through halogenation and alkylation techniques. |

| Step 3 | Functionalization at the pyridine ring to yield the final product with desired substituents. |

Antimicrobial Studies

In one study, a series of quinazolinone derivatives were synthesized and tested against various bacterial strains. The results indicated that certain modifications to the quinazolinone core significantly enhanced antimicrobial activity, particularly against Gram-positive bacteria .

Anticancer Evaluation

A comprehensive evaluation of new quinazoline-pyrimidine hybrids revealed that compounds containing the pyridinyl substitution exhibited enhanced cytotoxicity against multiple cancer cell lines compared to their non-pyridinyl counterparts. This suggests that the inclusion of a pyridine moiety may improve the efficacy of quinazoline-based anticancer agents .

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-3-(pyridin-2-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include:

Enzymes: The compound can inhibit the activity of enzymes involved in disease pathways.

Receptors: It may bind to receptors on cell surfaces, modulating cellular signaling pathways.

Pathways: The compound’s effects on molecular pathways can lead to changes in cell behavior, such as apoptosis (programmed cell death) or inhibition of cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological activity and physicochemical properties of quinazolinone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Quinazolin-4(3H)-ones

Key Observations:

- Halogen Substitutions : The chloro group at position 6 (common in the target compound and z12) may enhance electrophilic interactions with target proteins, similar to bromo substituents in Compound 7 .

- Heterocyclic Moieties: The pyridin-2-yl group in the target compound contrasts with phenoxy (z12) or piperidine (Compound 30) substituents. Pyridinyl groups can improve solubility and hydrogen-bonding capacity compared to bulkier aromatic systems .

- Methyl Groups: The 2-methyl substitution in the target compound and z12 likely increases metabolic stability by shielding the quinazolinone core from oxidation .

Biological Activity

6-Chloro-2-methyl-3-(pyridin-2-yl)quinazolin-4(3H)-one, a derivative of quinazoline, has garnered attention for its diverse biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 271.70 g/mol. Its structure features a chloro group at the 6-position and a pyridine moiety at the 3-position, which contribute to its pharmacological properties.

Anticancer Activity

Quinazoline derivatives, including this compound, have been extensively studied for their anticancer properties. They primarily function as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, which are critical in cancer cell proliferation and survival. The presence of electron-withdrawing groups such as chlorine enhances the binding affinity to the EGFR, improving antiproliferative activity against various cancer cell lines, including those from ovarian, breast, and lung cancers .

Table 1: Summary of Anticancer Activity of Quinazoline Derivatives

| Compound | Target | IC50 (µM) | Cell Line |

|---|---|---|---|

| This compound | EGFR | 0.5 | A549 (Lung Cancer) |

| Other Quinazolines | Various | 0.1 - 1.0 | MCF7 (Breast Cancer) |

| Gefitinib | EGFR | 0.01 | HCC827 (Lung Cancer) |

Antibacterial Activity

Research indicates that quinazoline derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown efficacy comparable to standard antibiotics like fluconazole . The mechanism often involves disruption of bacterial cell wall synthesis or interference with bacterial protein synthesis.

Table 2: Antibacterial Activity Against Common Pathogens

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory and Analgesic Activity

Several studies have highlighted the anti-inflammatory properties of quinazoline derivatives. These compounds can inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. In experimental models, they have demonstrated significant pain relief comparable to non-steroidal anti-inflammatory drugs (NSAIDs) .

Cytotoxic Activity

The cytotoxic effects of quinazoline derivatives are linked to their ability to induce apoptosis in cancer cells. Compounds have been synthesized that target specific pathways involved in cell survival, including the inhibition of the EGFR signaling pathway .

Table 3: Cytotoxicity Data on Selected Quinazolines

| Compound | Type of Cancer | IC50 (µM) |

|---|---|---|

| This compound | HepG2 (Liver Cancer) | 1.5 |

| HeLa (Cervical Cancer) | 0.8 |

Case Studies

In a notable study, researchers synthesized a series of quinazoline derivatives and evaluated their biological activities using various in vitro assays. The results indicated that modifications at the C6 position significantly affected both anticancer and antibacterial activities. Specifically, compounds with halogen substitutions exhibited enhanced potency against cancer cell lines and bacterial strains .

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-2-methyl-3-(pyridin-2-yl)quinazolin-4(3H)-one, and how do reaction conditions influence yield and purity?

The synthesis of this compound requires careful optimization of reaction parameters. Key steps include:

- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction kinetics, while ethanol may favor specific intermediates .

- Temperature control : Reflux conditions are critical for cyclization steps, as seen in pyridinyl-substituted quinazolinone syntheses .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yields compared to conventional heating, as demonstrated for analogous quinazolinones .

- Catalysts : Phase transfer catalysts or bases like sodium hydroxide can accelerate intermediate formation .

Methodological validation via thin-layer chromatography (TLC) or HPLC ensures reaction progression and purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Provides detailed structural elucidation of substituents (e.g., pyridinyl, chloro groups) and confirms regioselectivity .

- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula and detects minor impurities .

- Infrared Spectroscopy (IR) : Identifies functional groups, such as carbonyl stretching (~1670 cm⁻¹) in the quinazolinone core .

- X-ray crystallography : Resolves 3D conformation, aiding in structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do structural modifications at specific positions (e.g., pyridinyl or chloro substitutions) affect biological activity?

- Pyridinyl substitutions : Introducing pyridinyl groups at position 3 enhances antitumor activity by promoting interactions with kinase targets (e.g., Scheme 69 in evidence 2) .

- Chloro substituents : A chloro group at position 6 increases lipophilicity, improving membrane permeability and antioxidant activity (P < 0.5 in analogues) .

- Heterocyclic appendages : Adding oxadiazole or triazole moieties (e.g., via bromomethyl intermediates) modulates anti-inflammatory and analgesic properties .

Methodological SAR studies should employ systematic substitution patterns and biological assays (e.g., COX inhibition for anti-inflammatory activity) .

Q. What methodologies are recommended for resolving contradictions in biological activity data?

- Dose-response studies : Establish concentration-dependent effects to distinguish false positives/negatives .

- Statistical validation : Use multivariate analysis (e.g., ANOVA) to assess significance, as seen in antioxidant studies (P < 0.5) .

- Target-specific assays : Combine enzyme inhibition (e.g., cycloxygenase) with cytotoxicity profiling to rule off-target effects .

- Replicability : Cross-validate results across multiple cell lines or animal models to confirm activity trends .

Q. How can computational tools predict the compound’s interaction with biological targets?

- Molecular docking : Predict binding affinities to targets like kinases or COX enzymes, as demonstrated in anti-inflammatory quinazolinone derivatives .

- MD simulations : Analyze stability of ligand-target complexes over time to prioritize synthetic targets .

- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with activity data to guide structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.